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5-(2-Fluorophenyl)-5-oxopentanoic

acid

Cat. No.: B170440 Get Quote

An In-depth Technical Guide to the Mass Spectrometry Analysis of 5-(2-Fluorophenyl)-5-
oxopentanoic Acid

For Researchers, Scientists, and Drug Development
Professionals
Introduction
5-(2-Fluorophenyl)-5-oxopentanoic acid is a chemical compound featuring a fluorinated

aromatic ring, a ketone, and a carboxylic acid functional group. Its structural complexity makes

mass spectrometry (MS) an indispensable tool for its identification, quantification, and structural

elucidation, particularly in complex matrices such as biological fluids or reaction mixtures. This

guide provides a comprehensive overview of the analytical approach to its characterization

using Liquid Chromatography-Mass Spectrometry (LC-MS), detailing expected fragmentation

patterns, experimental protocols, and data interpretation workflows. The molecular formula of

the compound is C₁₁H₁₁FO₃ and its monoisotopic mass is 210.06922237 Da[1].

Molecular and Spectrometric Properties
A summary of the key chemical properties for 5-(2-Fluorophenyl)-5-oxopentanoic acid is

presented below. This data is crucial for setting up the mass spectrometer and interpreting the

resulting data.
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Property Value Source

IUPAC Name
5-(2-fluorophenyl)-5-

oxopentanoic acid
PubChem[1]

Molecular Formula C₁₁H₁₁FO₃ PubChem[1]

Molecular Weight 210.20 g/mol PubChem[1]

Exact Monoisotopic Mass 210.06922237 Da PubChem[1]

Common Ion Adducts [M+H]⁺, [M-H]⁻, [M+Na]⁺ Inferred

Predicted Mass Fragmentation Pathway
The fragmentation of 5-(2-Fluorophenyl)-5-oxopentanoic acid in a mass spectrometer is

dictated by its functional groups: the aromatic ketone and the aliphatic carboxylic acid. Upon

ionization, typically by Electrospray Ionization (ESI), the molecule will undergo Collision-

Induced Dissociation (CID) to produce characteristic fragment ions.

Key fragmentation mechanisms for carbonyl compounds include α-cleavage and McLafferty

rearrangement[2][3]. For carboxylic acids, common losses include water (H₂O) and the

carboxyl group (COOH)[4][5]. The presence of the stable aromatic ring often results in a

prominent molecular ion peak[4].

The diagram below illustrates the predicted fragmentation pathway in positive ion mode

([M+H]⁺).
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Predicted ESI+ Fragmentation Pathway

[M+H]⁺
5-(2-Fluorophenyl)-5-oxopentanoic acid

m/z = 211.0765

Loss of H₂O
[M+H - H₂O]⁺

m/z = 193.0659

- H₂O

α-Cleavage
2-Fluorobenzoyl Cation

m/z = 123.0297

α-Cleavage

McLafferty Rearrangement
Enol Radical Cation

m/z = 138.0508

McLafferty
Rearrangement

Loss of CO
[m/z 123.0297 - CO]
Fluorophenyl Cation

m/z = 95.0342

- CO

Click to download full resolution via product page

Caption: Predicted fragmentation of protonated 5-(2-Fluorophenyl)-5-oxopentanoic acid.

Interpretation of Key Fragments
The table below summarizes the major ions expected in the mass spectrum and their proposed

origins.
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m/z (Monoisotopic) Ion Formula Description

211.0765 [C₁₁H₁₂FO₃]⁺

Protonated Molecular Ion

([M+H]⁺): The intact molecule

with an added proton.

193.0659 [C₁₁H₁₀FO₂]⁺

[M+H - H₂O]⁺: Results from

the loss of a water molecule

from the carboxylic acid group,

a common fragmentation for

such compounds[4].

138.0508 [C₈H₇FO]⁺

McLafferty Rearrangement

Product: Formed by the

transfer of a γ-hydrogen to the

ketone's carbonyl oxygen,

followed by cleavage,

eliminating a neutral acrylic

acid molecule[2][6].

123.0297 [C₇H₄FO]⁺

2-Fluorobenzoyl Cation: A

highly stable acylium ion

formed via α-cleavage of the

bond between the ketone's

carbonyl carbon and the

adjacent methylene group.

This is often a base peak for

aromatic ketones[2].

95.0342 [C₆H₄F]⁺

Fluorophenyl Cation: Results

from the subsequent loss of

carbon monoxide (CO) from

the 2-fluorobenzoyl cation.

Experimental Protocol: LC-MS/MS Analysis
This section provides a representative protocol for the quantitative analysis of 5-(2-
Fluorophenyl)-5-oxopentanoic acid. LC-MS/MS is the method of choice due to its high
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sensitivity and specificity, even in complex sample matrices[7]. The separation of organic acids

is often achieved using reversed-phase or mixed-mode chromatography[8][9].

Sample Preparation
Stock Solution: Prepare a 1 mg/mL stock solution of 5-(2-Fluorophenyl)-5-oxopentanoic
acid in methanol.

Working Standards: Serially dilute the stock solution with a 50:50 mixture of methanol and

water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

Sample Extraction (from plasma): a. To 100 µL of plasma, add 300 µL of cold acetonitrile

containing an appropriate internal standard. b. Vortex for 1 minute to precipitate proteins. c.

Centrifuge at 14,000 rpm for 10 minutes at 4°C. d. Transfer the supernatant to a new tube

and evaporate to dryness under a gentle stream of nitrogen. e. Reconstitute the residue in

100 µL of the initial mobile phase.

Liquid Chromatography (LC) Conditions
Parameter Condition

System UPLC/HPLC System

Column
C18 Reversed-Phase Column (e.g., 2.1 x 100

mm, 1.8 µm)

Mobile Phase A 0.1% Formic Acid in Water

Mobile Phase B 0.1% Formic Acid in Acetonitrile

Gradient

5% B to 95% B over 7 minutes, hold at 95% B

for 2 minutes, return to 5% B and re-equilibrate

for 3 minutes.

Flow Rate 0.4 mL/min

Column Temperature 40°C

Injection Volume 5 µL

Mass Spectrometry (MS) Conditions
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Parameter Condition

System Triple Quadrupole or Q-TOF Mass Spectrometer

Ionization Mode Electrospray Ionization (ESI), Positive

Capillary Voltage 3.5 kV

Source Temperature 150°C

Desolvation Temp. 450°C

Desolvation Gas Flow 800 L/hr (Nitrogen)

Cone Gas Flow 50 L/hr (Nitrogen)

Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transition
Precursor Ion (Q1): 211.1 m/z; Product Ion (Q3):

123.0 m/z

Collision Energy 20 eV (optimization recommended)

Analytical Workflow
The overall process from sample receipt to final data analysis follows a structured workflow to

ensure data quality and reproducibility.
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Sample Handling

Data Acquisition

Data Processing

1. Sample Receipt
(e.g., Plasma, Urine)

2. Sample Preparation
(Protein Precipitation, SPE)

3. LC Separation

4. MS/MS Detection
(MRM Mode)

5. Peak Integration

6. Quantification
(Calibration Curve)

7. Reporting

Click to download full resolution via product page

Caption: Standard bioanalytical workflow for LC-MS/MS quantification.

Conclusion
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The mass spectrometric analysis of 5-(2-Fluorophenyl)-5-oxopentanoic acid is

straightforward using modern LC-MS/MS instrumentation. The molecule exhibits predictable

fragmentation, with the formation of a stable 2-fluorobenzoyl cation (m/z 123.0) providing a

robust fragment for sensitive and specific quantification in Multiple Reaction Monitoring (MRM)

mode. The protocols and data presented in this guide serve as a foundational template for

method development and routine analysis in research and drug development settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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